1-methyl-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-pentyl-1H-pyrazol-4-amine: is an organic compound with the molecular formula C9H18ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-N-pentyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of pyrazole with pentylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are typically employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-methyl-N-pentyl-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 4-amino-1-methylpyrazole
- 1-methyl-4-aminopyrazole hydrochloride
Comparison: 1-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to its pentyl group, which imparts distinct physicochemical properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-6-10-9-7-11-12(2)8-9/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
YEFWFUZHLAZKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1)C |
Origin of Product |
United States |
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